4-(Boc-amino)-5-bromo-2-methylthiazole

Quality Control Procurement Specification Reproducible Synthesis

Multi-step medchem syntheses often stall when protecting-group incompatibility or cross-reactivity demands extensive intermediate purification. 4-(Boc-amino)-5-bromo-2-methylthiazole resolves this by delivering two fully orthogonal handles on a single thiazole core: • C5-Br undergoes efficient Suzuki-Miyaura arylation while the C4-Boc-amine remains intact, enabling clean sequential diversification without protecting-group scrambling. • Mild acidic deprotection (TFA/HCl) reveals the free amine for acylation, alkylation, or peptide coupling, eliminating bis-acyl byproduct formation. • Documented batch purity up to ≥95% (HPLC) ensures accurate stoichiometry and reproducible yields at multi-gram scale.

Molecular Formula C9H13BrN2O2S
Molecular Weight 293.18
CAS No. 2253621-15-5
Cat. No. B3000140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Boc-amino)-5-bromo-2-methylthiazole
CAS2253621-15-5
Molecular FormulaC9H13BrN2O2S
Molecular Weight293.18
Structural Identifiers
SMILESCC1=NC(=C(S1)Br)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H13BrN2O2S/c1-5-11-7(6(10)15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13)
InChIKeyMRNFEPGRRKTIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Boc-amino)-5-bromo-2-methylthiazole (CAS 2253621-15-5) – Thiazole Core Building Block with Boc-Protected Amine and Bromo Handle for Cross-Coupling


4-(Boc-amino)-5-bromo-2-methylthiazole (CAS 2253621-15-5) is a multi-functionalized thiazole derivative with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . The compound features a 2-methylthiazole core bearing a bromine atom at the C5 position and a tert-butoxycarbonyl (Boc)-protected amino group at the C4 position . This substitution pattern creates a versatile building block that can be elaborated via orthogonal chemical handles: the bromo group enables palladium-catalyzed cross-coupling reactions while the Boc-protected amine can be deprotected under mild acidic conditions to reveal a free amine for further functionalization. The compound is commercially available in research quantities with documented purities ranging from 95% to 99.5% depending on the supplier and analytical method employed .

4-(Boc-amino)-5-bromo-2-methylthiazole (CAS 2253621-15-5) – Why Generic Substitution with Similar Thiazole Building Blocks Fails


Interchanging 4-(Boc-amino)-5-bromo-2-methylthiazole with structurally similar thiazole building blocks is not scientifically valid due to the specific functional group arrangement that governs orthogonal reactivity. The combination of a C5-bromo substituent with a C4-Boc-protected amine creates a distinct synthetic handle set that cannot be replicated by analogs with alternative substitution patterns. For example, 5-bromo-2-methylthiazole (CAS 57268-16-3) lacks the Boc-protected amine altogether, precluding subsequent amine-directed transformations or deprotection-driven diversification . Conversely, 4-(Boc-amino)-2-methylthiazole lacks the C5-bromo handle, rendering it unsuitable for Suzuki–Miyaura cross-coupling at that position . Even compounds with identical molecular formulas but different substitution patterns—such as tert-butyl (2-bromo-4-methylthiazol-5-yl)carbamate (CAS 1255095-03-4)—present entirely different reactivity profiles due to the repositioning of the bromo and methyl groups, which alters both the electronic properties of the thiazole ring and the site-selectivity of subsequent palladium-catalyzed reactions . The 5-bromo-2-methylthiazole-4-carboxylic acid analog (CAS 899897-20-2) provides a carboxylic acid handle rather than a protected amine, fundamentally altering the downstream chemistry available . The specific 5-bromo substitution pattern is further validated by halogen dance studies demonstrating that C5-bromo groups on thiazoles undergo distinct base-induced migration behavior compared to C4-bromo isomers [1]. These structural differences translate directly to divergent synthetic pathways and final product architectures, making precise compound selection essential for reproducible research outcomes.

4-(Boc-amino)-5-bromo-2-methylthiazole (CAS 2253621-15-5) – Quantitative Differentiation Evidence Versus Analog Building Blocks


Batch Purity Consistency: 4-(Boc-amino)-5-bromo-2-methylthiazole Exhibits Documented Purity up to 99.5% Versus Industry Baseline of 95-98% for Comparable Thiazole Bromides

Among commercially available 5-bromo-2-methylthiazole derivatives, 4-(Boc-amino)-5-bromo-2-methylthiazole demonstrates superior documented batch purity specifications from multiple independent vendors. One supplier reports batch purity of 99.5% as determined by HPLC at 214 nm , while others report purities of 98% and 95% . In contrast, the simpler 5-bromo-2-methylthiazole (CAS 57268-16-3) lacks published batch-specific purity documentation in the same detail . The 5-bromo-2-methylthiazole-4-carboxylic acid analog (CAS 899897-20-2) is commercially available at 97% purity , representing a lower specification baseline.

Quality Control Procurement Specification Reproducible Synthesis

Orthogonal Functional Handle Availability: Boc-Protected Amine Enables Sequential Deprotection-Acylation Chemistry Not Accessible with Carboxylic Acid or Unprotected Analogs

The Boc-protected amine at C4 of 4-(Boc-amino)-5-bromo-2-methylthiazole provides a critical orthogonal handle absent in key comparator compounds. Literature on related Boc-protected 2-amino-4-halothiazoles demonstrates that the Boc group enables clean acylation chemistry followed by mild deprotection to afford desired thiazolides in good yields. Specifically, whereas 2-amino-4-Br/4-Cl thiazoles gave low yields of mixed products on direct acylation (including bis-acyl byproducts), the Boc-protected intermediates underwent clean acylation with subsequent mild deprotection yielding the target compounds cleanly [1]. The unprotected analog 5-bromo-2-methylthiazole (CAS 57268-16-3) lacks any amine handle altogether, while the carboxylic acid analog (CAS 899897-20-2) presents a different functional group requiring distinct coupling chemistry .

Orthogonal Protection Multi-Step Synthesis Medicinal Chemistry

Suzuki–Miyaura Cross-Coupling Compatibility: C5-Bromo Position Enables Arylation Reactivity Validated in Comparative Thiazole Coupling Studies

The C5-bromo substituent on 4-(Boc-amino)-5-bromo-2-methylthiazole positions the compound for Suzuki–Miyaura cross-coupling at the C5 position, a reactivity profile validated through systematic studies on 5-arylthiazole synthesis. Comparative studies between Suzuki cross-coupling and direct C5–H arylation on thiazole rings demonstrate that brominated thiazoles at the C5 position undergo efficient palladium-catalyzed coupling with aryl boronic acids to yield 5-arylthiazoles [1]. The C5 position on thiazoles is generally the most reactive site toward electrophilic substitution when unoccupied, but when a halogen is present at C5, it serves as an effective handle for transition metal-catalyzed cross-coupling [2]. In contrast, 4-bromo-2-methylthiazole isomers would direct coupling to a different ring position, producing regioisomeric products [3]. Halogenase-assisted biocatalytic studies further confirm that enzymatically brominated 2-aminothiazoles undergo Suzuki–Miyaura cross-coupling without intermediary purification, achieving high yields of arylated products under mild aqueous conditions [4].

Cross-Coupling C-C Bond Formation Palladium Catalysis

Molecular Weight and Physical Form Consistency: 4-(Boc-amino)-5-bromo-2-methylthiazole Offers Well-Characterized Solid-State Properties for Accurate Stoichiometric Calculations

4-(Boc-amino)-5-bromo-2-methylthiazole (MW 293.18 g/mol) is consistently documented as a white to brown solid across multiple commercial sources, with a defined molecular formula of C9H13BrN2O2S and MDL number MFCD31716162 . The compound has a fully characterized InChI Key (MRNFEPGRRKTIDB-UHFFFAOYSA-N) enabling unambiguous database cross-referencing . In contrast, 5-bromo-2-methylthiazole (CAS 57268-16-3, MW 178.05 g/mol) has less consistently documented physical properties across vendor sources, with predicted rather than experimentally verified density (1.702±0.06 g/cm³) and boiling point (199.2±13.0 °C) values . The structurally related isomer tert-butyl (2-bromo-4-methylthiazol-5-yl)carbamate (CAS 1255095-03-4) shares the identical molecular formula and weight (293.18 g/mol) but differs in bromo and methyl positioning, highlighting the critical importance of precise structural identification .

Reaction Stoichiometry Inventory Management Analytical Reference

4-(Boc-amino)-5-bromo-2-methylthiazole (CAS 2253621-15-5) – Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of 5-Aryl-4-Amino-2-Methylthiazole Derivatives via Suzuki–Miyaura Cross-Coupling

The C5-bromo group of 4-(Boc-amino)-5-bromo-2-methylthiazole serves as an effective handle for palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl and heteroaryl boronic acids to generate diverse 5-arylthiazole libraries. Systematic studies on thiazole cross-coupling demonstrate that C5-brominated thiazoles undergo efficient arylation under standard Suzuki conditions, providing access to 5-arylthiazoles in high yields [1]. The Boc-protected amine at C4 remains intact during the coupling reaction, allowing subsequent deprotection and further derivatization of the amine functionality. This orthogonal reactivity enables the construction of complex molecular architectures with defined substitution patterns relevant to kinase inhibitor and antimicrobial drug discovery programs.

Multi-Step Synthesis: Orthogonal Protection-Deprotection-Acylation Sequences for Thiazolide Derivatives

The Boc-protected amine at C4 enables clean sequential functionalization strategies that are not accessible with unprotected amino-thiazoles. Literature on structurally related Boc-protected 2-amino-4-halothiazoles demonstrates that the Boc group protects the amine during acylation reactions, preventing the formation of bis-acyl byproducts that plague direct acylation of unprotected amines [2]. Following Suzuki coupling at C5 (or other C5 modifications), mild acidic deprotection of the Boc group with trifluoroacetic acid or HCl reveals the free amine, which can then be acylated, alkylated, or coupled to amino acids for further diversification. This sequential approach reduces purification requirements and improves overall synthetic efficiency in medicinal chemistry workflows.

Building Block Procurement: High-Purity Starting Material for Reproducible Multi-Gram Synthesis

For research groups and contract research organizations conducting multi-step syntheses at multi-gram scale, the availability of 4-(Boc-amino)-5-bromo-2-methylthiazole with documented batch purity up to 99.5% at 214 nm reduces the need for pre-reaction purification and improves batch-to-batch consistency. The compound's well-characterized solid form (white to brown solid) and fully defined molecular identifiers (InChI Key MRNFEPGRRKTIDB-UHFFFAOYSA-N, MDL MFCD31716162) enable accurate stoichiometric calculations and unambiguous procurement across multiple commercial sources. This consistency is particularly valuable for scale-up operations where reproducibility and cost-efficiency are critical decision factors.

Halogenated Heterocycle Research: Model Substrate for Investigating Thiazole C5 Reactivity and Halogen Dance Phenomena

The specific 5-bromo substitution pattern on 4-(Boc-amino)-5-bromo-2-methylthiazole makes it relevant for fundamental studies of thiazole regioselectivity and halogen migration chemistry. Recent investigations into long-range halogen dance reactions on 4,5-dihalogenothiazoles demonstrate that C5-bromo groups undergo unique base-induced migration behavior distinct from C4-bromo isomers, with regioselective transannular halogen shifts occurring in bithiazole systems [3]. Compounds bearing the C5-bromo substituent can serve as model substrates for exploring these halogen dance phenomena and for developing new methodologies for site-selective thiazole functionalization.

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